2-甲基-1,3-噻唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

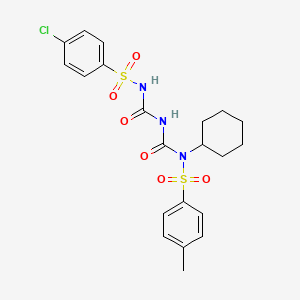

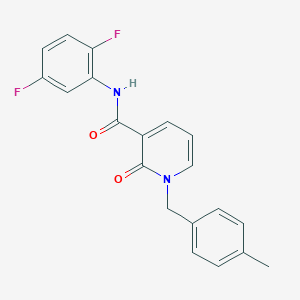

“2-Methyl-1,3-thiazole-4-sulfonamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is a key component of vitamin B1 (thiamine) and is used in the synthesis of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Synthesis Analysis

The synthesis of thiazole derivatives, including “2-Methyl-1,3-thiazole-4-sulfonamide”, often involves the use of 2-aminothiazoles as a starting material . These compounds are then subjected to various chemical reactions to create a diverse range of heterocyclic analogues . The synthesized compounds are typically characterized using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

The molecular structure of “2-Methyl-1,3-thiazole-4-sulfonamide” consists of a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton, which is between 7.27 and 8.77 ppm, and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .

科学研究应用

合成和化学性质

2-甲基-1,3-噻唑-4-磺酰胺衍生物因其独特的化学性质和在科学研究中的潜在应用而受到探索。相关化合物的制备和性质,例如 2-甲基-4-甲苯磺酰基-1,3-噻唑-5-磺酰氯,表明这些分子可以与胺反应生成磺酰胺。这些反应对于进行亲核取代反应是有效的,证明了三取代 1,3-噻唑的区域选择性合成潜力,这在很大程度上取决于所用亲核试剂的性质 (Turov, Vinogradova, & Brovarets, 2014)。

生物活性

磺酰胺衍生物,包括那些含有 2-氨基-1,3-噻唑片段的衍生物,已被合成并评估其抗菌活性。在无溶剂条件下合成了新型磺酰胺,并针对金黄色葡萄球菌和大肠杆菌进行了评估,显示出显着的抗菌活性。这些发现突出了 2-甲基-1,3-噻唑-4-磺酰胺衍生物在抗菌应用中的潜力 (Rafiee Pour 等人,2019)。

抗惊厥和抗肿瘤应用

对含有磺酰胺噻唑部分的杂环化合物进行的研究导致了具有评估的抗惊厥活性的衍生物的合成。在合成的化合物中,一些显示出对皮克罗毒素诱发的惊厥的保护作用,突出了这些分子作为抗惊厥剂的潜力。这表明 2-甲基-1,3-噻唑-4-磺酰胺衍生物的治疗应用范围更广 (Farag 等人,2012)。

药物开发和分子对接

新型磺酰胺的开发,包括那些含有包含磺酰胺基团的噻唑和噻二唑结构的磺酰胺,一直因其抗菌、抗癌和二氢叶酸还原酶 (DHFR) 抑制效力而受到关注。分子对接研究和构效关系 (SAR) 分析提供了它们作为候选药物的潜力的见解,支持了科学界对 2-甲基-1,3-噻唑-4-磺酰胺衍生物在药物开发过程中的兴趣 (Riyadh 等人,2018)。

安全和危害

未来方向

In the field of medicinal chemistry, there is ongoing research into the design and development of different thiazole derivatives due to their diverse therapeutic roles . Green chemistry approaches, which aim to minimize the environmental impact of chemical synthesis, are also being explored for the synthesis of thiazole derivatives .

作用机制

Target of Action

The primary targets of 2-Methyl-1,3-thiazole-4-sulfonamide Thiazole derivatives, which include 2-methyl-1,3-thiazole-4-sulfonamide, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of 2-Methyl-1,3-thiazole-4-sulfonamide It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

The specific biochemical pathways affected by 2-Methyl-1,3-thiazole-4-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of 2-Methyl-1,3-thiazole-4-sulfonamide The compound’s solubility in water, alcohol, and ether may influence its bioavailability.

Result of Action

The specific molecular and cellular effects of 2-Methyl-1,3-thiazole-4-sulfonamide Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-1,3-thiazole-4-sulfonamide The compound’s solubility in water, alcohol, and ether may suggest that its action could be influenced by the solvent environment.

生化分析

Biochemical Properties

Thiazoles, including 2-Methyl-1,3-thiazole-4-sulfonamide, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Thiazole derivatives have been reported to exhibit significant biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles are known to have an aromatic character due to the delocalization of a lone pair of π-electrons of the sulfur atom, which may influence their interactions with biomolecules

Metabolic Pathways

Thiazoles are known to be involved in various metabolic processes, and they may interact with various enzymes or cofactors

属性

IUPAC Name |

2-methyl-1,3-thiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c1-3-6-4(2-9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYJUFUPGOFJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2607817.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2607822.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2607824.png)

![3-(benzenesulfonyl)-N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2607834.png)